

Application Notes and Protocols for Inducing Apoptosis with Euphol Acetate

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Compound of Interest

Compound Name: *Euphol acetate*

Cat. No.: *B3026008*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **euphol acetate** to induce apoptosis in cancer cell lines. The information is curated for professionals in research and drug development to facilitate the study of its anti-cancer properties.

Introduction

Euphol, a tetracyclic triterpene alcohol, and its acetate ester, **euphol acetate**, have demonstrated significant cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. These compounds are major constituents of the sap of plants from the Euphorbia genus, which have been traditionally used in folk medicine for treating various ailments, including cancer. Modern research has begun to elucidate the molecular mechanisms underlying their anti-cancer activities, highlighting their potential as novel therapeutic agents.

Euphol has been shown to induce apoptosis through the modulation of key signaling pathways, including the MAP Kinase/ERK1/2 and PI3K/Akt pathways. Its effects can be cell-type specific, leading to either the inhibition or activation of these pathways to promote programmed cell death. Furthermore, euphol influences the expression of Bcl-2 family proteins and activates executioner caspases, underscoring its role in the intrinsic apoptotic pathway.

Data Presentation

The cytotoxic effects of euphol, from which **euphol acetate** is derived, have been quantified across numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a reference for effective dosage in experimental settings.

Table 1: IC₅₀ Values of Euphol in Various Human Cancer Cell Lines

Tumor Type	Cell Line	Mean IC50 (μM)
Breast	T47D	38.89
MDA-MB-231	9.08	
MDA-MB-468	30.89	
BT20	8.96	
HS587T	18.15	
MCF-7	18.76	
MCF7/AZ	33.42	
Head and Neck	JHU-O22	26.35
HN13	8.89	
SCC25	6.65	
SCC4	19.82	
SCC14	15.81	
FADU	20.17	
Colon	SW480	5.79
SW620	10.02	
CO115	9.58	
HCT15	5.47	
Glioblastoma	U87	59.97
C6	38.84	
Prostate	PC-3	21.33
Pancreatic	Pancreatic Carcinoma Cells	6.84
Esophageal	Esophageal Squamous Cell	11.08

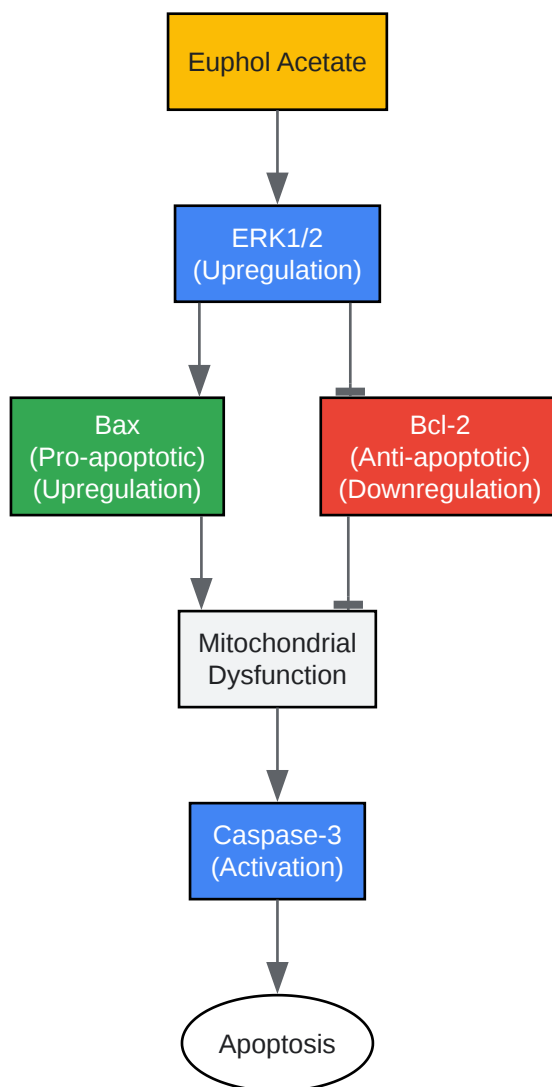
Data compiled from multiple sources. Note: One study mentions the preparation of euphol from a **euphol acetate** fraction, suggesting a close biological relationship between the two compounds.[1][2][3]

Signaling Pathways

Euphol acetate is proposed to induce apoptosis by modulating several key signaling pathways. The primary mechanisms identified involve the ERK1/2 and PI3K/Akt pathways, as well as the intrinsic apoptosis pathway regulated by Bcl-2 family proteins and caspases.

ERK1/2-Mediated Apoptosis

In certain cancer cell lines, such as human gastric cancer cells, euphol induces apoptosis through the upregulation of the ERK1/2 signaling pathway.[1][4] This leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] The subsequent mitochondrial dysfunction results in the activation of caspase-3, a key executioner of apoptosis.[4]



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Euphol Acetate-Induced ERK1/2-Mediated Apoptosis

PI3K/Akt Signaling Pathway

In other cellular contexts, such as U87 glioblastoma cells, euphol-induced apoptosis is associated with the significant inhibition of the PI3K/Akt signaling pathway.[5][6][7] The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to the induction of apoptosis.



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